molecular formula C20H19F2NO3S B2637656 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 902299-31-4

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2637656
CAS No.: 902299-31-4
M. Wt: 391.43
InChI Key: AOAYSMIHHZJQNY-UHFFFAOYSA-N
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Description

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a butyl group, two fluorine atoms, and a 4-methylbenzenesulfonyl group attached to the quinoline core

Scientific Research Applications

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, fluorinating agents, and sulfonylating agents. The synthetic route may involve the following steps:

    Fluorination: Introduction of fluorine atoms into the quinoline core using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Butylation: Addition of a butyl group to the quinoline core through alkylation reactions using butyl halides or butyl Grignard reagents.

    Sulfonylation: Introduction of the 4-methylbenzenesulfonyl group using sulfonyl chlorides or sulfonic acids in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms and sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: NaBH4 or LiAlH4, ethanol or tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

1-butyl-6,7-difluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

    1-butyl-6,7-difluoro-3-tosylquinolin-4(1H)-one: Similar structure but with a tosyl group instead of a 4-methylbenzenesulfonyl group.

    1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one: Similar structure but with a 3-methylphenylsulfonyl group instead of a 4-methylbenzenesulfonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-butyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-3-4-9-23-12-19(27(25,26)14-7-5-13(2)6-8-14)20(24)15-10-16(21)17(22)11-18(15)23/h5-8,10-12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAYSMIHHZJQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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